(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate
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Overview
Description
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, a hydroxy group, and an octanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The reaction of 3-formylphenol with an appropriate alkyl halide under basic conditions to form the phenoxy intermediate.
Esterification: The final step involves the esterification of the hydroxy intermediate with octanoic acid or its derivatives under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a primary alcohol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as a reactive site for interactions with nucleophiles, while the hydroxy and octanoate groups can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(3-Formylphenoxy)butanoate: Similar structure but with a shorter alkyl chain.
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate: Similar structure but with an acetate ester instead of an octanoate ester.
Uniqueness
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
918531-72-3 |
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Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[(2S)-6-(3-formylphenoxy)-2-hydroxyhexyl] octanoate |
InChI |
InChI=1S/C21H32O5/c1-2-3-4-5-6-13-21(24)26-17-19(23)11-7-8-14-25-20-12-9-10-18(15-20)16-22/h9-10,12,15-16,19,23H,2-8,11,13-14,17H2,1H3/t19-/m0/s1 |
InChI Key |
WZIYHIIMIPOTAJ-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](CCCCOC1=CC=CC(=C1)C=O)O |
Canonical SMILES |
CCCCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Origin of Product |
United States |
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